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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560 Get Quote

This technical support center provides troubleshooting guidance for researchers, scientists,

and drug development professionals working with SU-8 photoresist. Find answers to common

questions about minimizing stress in cured SU-8 films to prevent cracking, delamination, and

device failure.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of stress in cured SU-8 films?

A1: Residual stress in SU-8 films is a combination of intrinsic and extrinsic stress introduced

during processing.[1] Intrinsic stress arises from the cross-linking of the epoxy-based SU-8,

while extrinsic stress, or thermal stress, is due to the mismatch in the coefficient of thermal

expansion (CTE) between the SU-8 film and the substrate, typically silicon.[1] This thermal

stress is particularly significant during the post-exposure bake (PEB) step when the material is

heated and cooled.[2]

Q2: My SU-8 film is cracking. What are the likely causes and how can I fix it?

A2: Cracking in SU-8 films is a common issue directly related to high residual stress.[1] The

primary causes include:

Rapid Temperature Changes: Abrupt heating or cooling during baking steps (soft bake, PEB,

and hard bake) induces thermal shock and significant stress.[3][4]
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Inadequate Baking: Both under-baking and over-baking can lead to problems. Under-baking

leaves excess solvent, which can cause wrinkling or sticking to the mask, while over-baking

can make the film brittle.[3][5]

High Cross-linking Density: While necessary for structural integrity, excessive cross-linking

can increase intrinsic stress.[2]

To prevent cracking, it is crucial to implement slow heating and cooling ramps during all baking

stages.[3][4] A two-step baking process is often recommended to minimize stress.[6][7]

Q3: How can I reduce thermal stress during the baking processes?

A3: To minimize thermal stress, it is essential to control the heating and cooling rates during the

soft bake and post-exposure bake (PEB).[3][5] For thick films (≥ 50 μm), gradual ramping of

temperature is critical.[3] A typical approach involves a two-step bake:

Ramp slowly to a lower temperature (e.g., 65°C).

Hold for a specific duration.

Ramp to a higher temperature (e.g., 95°C).

Hold for the required time.

Slowly cool the wafer back to room temperature.[5][6]

Using a programmable hot plate allows for precise control over these temperature ramps.[6][8]

For very thick films (≥ 200 μm), even slower ramp rates (3-5°C/min) are advised.[3]

Q4: What is the impact of exposure dose on film stress?

A4: The exposure dose is a significant factor affecting the stress in SU-8 films after

development.[1] A lower exposure dose can lead to lower compressive stress.[1] However,

underexposure can result in features melting or washing away during development.[3]

Overexposure can increase the brittleness of the film.[3] It is a critical parameter to optimize.

For thin films, a lower PEB temperature combined with an adjusted exposure dose can achieve

sufficient cross-linking with reduced thermal stress.[2]
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Q5: Can the Post-Exposure Bake (PEB) conditions be optimized to reduce stress?

A5: Yes, the PEB temperature is a major factor in the development of internal stress.[9]

Lowering the PEB temperature can significantly reduce in-plane stress.[2][9] For instance, a

PEB at 55°C has been shown to reduce internal stress by over 70% compared to standard

procedures.[9] Extended PEB times at lower temperatures can also yield better results than

shorter times at higher temperatures.[10] A two-step PEB process, similar to the soft bake, is

recommended to minimize stress.[7][11]
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Issue Potential Cause Recommended Solution(s)

Cracking of the SU-8 film
High residual stress from rapid

temperature changes.

Implement slow heating and

cooling ramps (e.g., 3-

5°C/min) for all baking steps.

[3][4] Use a two-step baking

process (e.g., 65°C then

95°C).[5][6]

Over-baking, leading to

brittleness.

Reduce the duration of the soft

bake or PEB. Ensure the

baking temperature does not

significantly exceed 95°C to

avoid thermal cross-linking.[8]

Delamination or peeling of the

film

High internal stress exceeding

adhesion forces.

Optimize PEB conditions: use

a lower temperature for a

longer duration.[9][10]

Consider using an adhesion

promoter like OmniCoat.[11]

Under-crosslinking.

Increase the exposure dose or

the PEB time to ensure

sufficient cross-linking.[12]

Wrinkles or "waves" on the film

surface

Surface drying much faster

than inner regions (skinning

effect).

For thick films, cover the wafer

with a crystallization dish for

the first 15-20 minutes of the

soft bake to allow for more

uniform solvent evaporation.[3]

Extend the soft bake time at

both 65°C and 95°C.[10]

Film sticking to the photomask
Insufficient soft bake, leaving

too much solvent in the film.

Increase the soft bake time.

Check for stickiness at the

edge of the wafer before

exposure.[3]

Features washing away during

development

Under-exposure or insufficient

PEB.

Increase the exposure dose.[3]

Ensure adequate PEB time
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and temperature to complete

the cross-linking reaction.

Quantitative Data Summary
The following tables provide a summary of processing parameters that can be optimized to

minimize stress in SU-8 films.

Table 1: Recommended Baking Parameters for Stress Reduction

Film Thickness Soft Bake (PAB)
Post-Exposure
Bake (PEB)

Hard Bake
(Optional)

≤ 10 µm 65°C then 95°C.[3]
65°C then 95°C, with

adjusted times.[3]

150°C to 250°C for 5-

60 minutes with slow

ramps.[3]

10 - 50 µm
Ramp to 65°C, hold,

ramp to 95°C, hold.[3]

Ramp to 65°C, hold,

ramp to 95°C, hold.[3]

Ramp from room

temperature to bake

temperature and back

down.[3]

50 - 200 µm

Ramp to 65°C (5-

10°C/min), hold, ramp

to 95°C, hold.[3]

Ramp to 65°C (3-

5°C/min), hold, ramp

to 95°C, hold.[3]

Recommended if SU-

8 is part of the final

device.[3]

≥ 200 µm

Ramp to 65°C (5-

10°C/min), hold, ramp

to 95°C, hold.[3]

Ramp to 65°C (3-

5°C/min), hold, ramp

to 95°C, hold.[3]

Can help anneal

surface cracks.[3]

Table 2: Influence of Process Parameters on Film Stress
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Parameter Effect on Stress
Recommended Action to
Reduce Stress

Soft Bake Temperature & Time

The most important bake step

for stress formation.[6]

Controls solvent content.

Use a two-step process (65°C

and 95°C) with slow ramps to

avoid skinning and thermal

shock.[5][6]

Exposure Dose
Significant factor affecting

stress after development.[1]

Use a lower-level exposure

dose (e.g., 110 mJ/cm² for

some processes) to achieve

low compressive stress.[1]

PEB Temperature
A primary factor in developing

internal stress.[9]

Lower the PEB temperature

(e.g., 55-60°C) and potentially

increase the PEB time.[9][10]

PEB Time

Interacts with exposure dose

and PEB temperature to affect

stress.[1]

A longer PEB time at a lower

temperature is often beneficial.

[10]

Hard Bake Temperature
The most significant factor for

stress after the hard bake.[1]

Use slow temperature ramps

up to the final temperature and

back down.[3]

Experimental Protocols
Methodology for SU-8 Processing to Minimize Stress

Substrate Preparation:

Clean the wafer using RCA clean or Piranha etch.

Perform a dehydration bake at 150-200°C for 15 minutes on a hotplate or in an oven at

90-120°C for at least 3 hours.[3]

(Optional) Apply an adhesion promoter like Omnicoat for improved adhesion and as a

release layer.[11]
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Spin Coating:

Dispense SU-8 onto the center of the substrate.

Use a two-step spin process: a low-speed spread cycle (e.g., 500 rpm for 10-30 seconds)

followed by a high-speed spin cycle to achieve the desired thickness (30-60 seconds).[5]

Soft Bake (Pre-bake):

Place the wafer on a leveled, programmable hotplate.

For films ≥ 50 µm, ramp the temperature slowly (e.g., 5-10°C/min) to 65°C and hold.[3]

Ramp to 95°C and hold. The hold time depends on the film thickness.

For thick films, cover the wafer with a tilted crystallization dish for the initial part of the

bake to prevent skin formation.[3]

Allow the wafer to cool slowly to room temperature.

Exposure:

Expose the film to UV light (typically 365 nm i-line) through a photomask.[5][7]

Optimize the exposure dose based on film thickness. Lower doses can help reduce stress.

[1]

For films ≥ 15 µm, a 360 nm long-pass filter is recommended to prevent over-exposure of

the top surface.[3]

Post-Exposure Bake (PEB):

Place the wafer on a leveled, programmable hotplate.

Implement a slow temperature ramp (e.g., 3-5°C/min) to a lower temperature (e.g., 65°C)

and hold.[3]
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Ramp to a higher temperature (e.g., 95°C) and hold. Alternatively, use a single, lower PEB

temperature for an extended period.[9][10]

Crucially, allow the wafer to cool down slowly to room temperature on the hotplate.[3] Do

not rapidly cool the wafer.[3]

Development:

Immerse the wafer in SU-8 developer (e.g., PGMEA) with gentle agitation.[3]

Development time is dependent on film thickness.

Rinse with Isopropyl Alcohol (IPA). A white film indicates incomplete development.[3]

Hard Bake (Optional):

This step is recommended if the SU-8 is a permanent part of the device or for further

thermal processing.[3]

Use a programmable oven or hotplate to slowly ramp the temperature from room

temperature to the desired hard bake temperature (e.g., 150-200°C) and then slowly ramp

back down.[3]

Visualizations
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Caption: Workflow for SU-8 processing with key steps for stress minimization highlighted.
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Caption: Logical relationship between processing parameters and types of film stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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